3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile
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Overview
Description
3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile is an organic compound with the molecular formula C10H9NO3 It features a benzonitrile core substituted with a methoxy group and an oxirane (epoxide) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the oxirane ring.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles to amines.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzonitriles.
Scientific Research Applications
3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile depends on the specific application. In general, the oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The nitrile group can also participate in reactions, such as reduction to form amines.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile
- 4-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile
- 3-Methoxy-4-(oxiran-2-ylmethoxy)benzonitrile
Uniqueness
3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile is unique due to the specific positioning of the methoxy and oxirane groups on the benzonitrile core. This unique structure can influence its reactivity and the types of reactions it can undergo, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
3-methoxy-5-(oxiran-2-ylmethoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-13-9-2-8(5-12)3-10(4-9)14-6-11-7-15-11/h2-4,11H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBJAALQOCKUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C#N)OCC2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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